4-chloro-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-(4-methylsulfonylphenyl)-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O6S2/c1-28(23,24)15-5-3-14(4-6-15)20-18(22)13-2-7-16(19)17(12-13)29(25,26)21-8-10-27-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMIEAJXLHHPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration and Reduction: The initial step involves the nitration of a suitable benzene derivative, followed by reduction to form the corresponding amine.
Sulfonylation: The amine is then subjected to sulfonylation using reagents such as methanesulfonyl chloride to introduce the methylsulfonyl group.
Morpholinylsulfonylation: Finally, the morpholinylsulfonyl group is introduced through a reaction with morpholine and a sulfonylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₈H₁₈ClN₂O₄S₂
- Molecular Weight : 429.93 g/mol
- IUPAC Name : 4-chloro-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide
The compound features a chloro-substituted benzamide core, a methylsulfonyl group, and a morpholinylsulfonyl group, contributing to its unique reactivity and biological activity.
Chemistry
In the realm of chemistry, 4-chloro-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide serves as:
- Building Block : Utilized in the synthesis of more complex molecules.
- Reagent : Employed in various organic reactions, particularly those involving sulfonamide derivatives.
Biology
The compound has garnered attention for its potential biological activities:
- Antimicrobial Properties : Studies indicate that it exhibits antimicrobial effects against a range of pathogens. A notable study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, with IC50 values indicating potent antibacterial activity .
- Anticancer Activity : Research has shown that similar sulfonamide compounds can modulate pathways involved in cancer cell survival. For instance, derivatives have been reported to induce apoptosis in human cancer cell lines .
Medicine
In medical research, ongoing studies are evaluating the therapeutic potential of this compound:
- Cancer Treatment : Investigations are focused on its role as a therapeutic agent in oncology, particularly concerning its ability to inhibit tumor growth and induce cancer cell death .
- Infectious Diseases : The compound is being explored for its potential use against various infectious diseases due to its broad-spectrum antimicrobial properties .
Industry
In industrial applications, 4-chloro-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide is utilized as:
- Intermediate in Pharmaceutical Production : It acts as an intermediate in synthesizing various pharmaceuticals and agrochemicals.
- Material Development : The compound is also being investigated for its potential in developing new materials with specific properties .
Case Studies and Research Findings
-
Antibacterial Efficacy :
- A study on sulfonamide derivatives highlighted the significant inhibition of bacterial growth against Staphylococcus aureus with IC50 values showcasing potent antibacterial activity .
-
Antiviral Effects :
- Related compounds have shown potential antiviral properties, particularly against hepatitis B virus (HBV), suggesting that derivatives might exhibit similar effects .
- Anticancer Potential :
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Analysis and Functional Group Variations
The compound’s structural analogs from the evidence share benzamide or sulfonamide backbones but differ in substituents (Table 1).
Table 1: Substituent Comparison of Key Analogs
Key Observations :
- Chloro Substitution : The target compound and flusulfamide/zarilamid share a 4-chloro benzamide core, which is associated with bioactivity in agrochemicals .
- Sulfonamide Variations : The methylsulfonyl and morpholinylsulfonyl groups in the target compound contrast with flusulfamide’s trifluoromethyl and nitrophenyl groups. Sulfonamide diversity often correlates with target selectivity in drug design.
- Morpholine vs. Pyrimidine : The morpholine ring in the target compound may enhance solubility compared to pyrimidine-based analogs (e.g., ), which are bulkier and more lipophilic.
Biological Activity
4-chloro-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide is a sulfonamide compound that has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 399.91 g/mol. Its structure features a sulfonamide group, which is known to enhance biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease processes. Key mechanisms include:
- Inhibition of Enzymatic Activity : The sulfonamide moiety interacts with target enzymes, potentially inhibiting their activity and disrupting metabolic pathways.
- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular signaling pathways.
Biological Activity Assays
Various assays have been employed to evaluate the biological activity of 4-chloro-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide:
| Assay Type | Description | Results |
|---|---|---|
| Cytotoxicity Assays | Evaluates cell viability in cancer cell lines | Demonstrated significant cytotoxic effects against multiple cancer cell lines. |
| Enzyme Inhibition | Measures inhibition of specific enzymes | Showed potent inhibition of target enzymes involved in tumor growth. |
| Receptor Binding Studies | Assesses binding affinity to receptors | High affinity for selected receptors, indicating potential therapeutic relevance. |
Case Studies
- Anticancer Activity : A study conducted on human cancer cell lines revealed that the compound exhibited IC50 values in the low micromolar range, indicating strong anticancer properties. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
- Anti-inflammatory Effects : In animal models, the compound demonstrated significant anti-inflammatory effects, reducing edema and inflammatory markers in treated groups compared to controls.
- Antimicrobial Properties : Preliminary studies indicated that 4-chloro-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide exhibited antimicrobial activity against several bacterial strains, suggesting potential as an antibacterial agent.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the multi-step preparation of 4-chloro-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide?
- Methodology :
- Begin with a benzamide core functionalized with a chlorinated aromatic ring. Introduce the methylsulfonyl group via sulfonation of the para-position using methanesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) .
- Install the morpholinosulfonyl group at the meta-position via nucleophilic substitution with morpholine-4-sulfonyl chloride, requiring controlled pH (7–8) and a polar aprotic solvent (e.g., DMF) to minimize side reactions .
- Optimize yields by adjusting reaction time (12–24 hours) and using catalysts like triethylamine for deprotonation .
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>95%) .
Q. What analytical techniques are critical for structural elucidation of this compound?
- Methodology :
- X-ray crystallography : Resolve the 3D structure to confirm substituent positions and intermolecular interactions (e.g., hydrogen bonding between sulfonyl groups and adjacent aromatic systems) .
- NMR spectroscopy : Use - and -NMR to verify substitution patterns, focusing on deshielded protons near electron-withdrawing groups (e.g., δ 7.8–8.2 ppm for aromatic protons adjacent to sulfonyl groups) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., CHClNOS) with <2 ppm mass error .
Q. How can researchers evaluate the biological activity of this compound in kinase inhibition assays?
- Methodology :
- Use recombinant kinase assays (e.g., BTK or JAK kinases) with ATP-concentration-dependent luminescence readouts .
- Determine IC values via dose-response curves (0.1–100 µM) and validate selectivity against off-target kinases (e.g., EGFR, VEGFR) .
- Pair enzymatic assays with cellular viability tests (e.g., MTT assay on cancer cell lines) to assess cytotoxicity and therapeutic index .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s kinase inhibitory potency?
- Methodology :
- Systematically modify substituents: Replace the morpholinosulfonyl group with piperazinyl or thiomorpholine analogs to assess steric/electronic effects on binding .
- Introduce halogen substitutions (e.g., fluorine at the ortho-position) to enhance hydrophobic interactions with kinase active sites .
- Use molecular docking simulations (e.g., AutoDock Vina) guided by X-ray co-crystal structures (e.g., PDB ID 4OTR) to predict binding affinities .
- Validate SAR hypotheses via enzymatic assays and compare with control inhibitors (e.g., ibrutinib for BTK) .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Methodology :
- Replicate experiments : Ensure identical assay conditions (e.g., ATP concentration, incubation time) and compound purity (e.g., ≥95% by HPLC) .
- Orthogonal validation : Use alternative assays (e.g., SPR for binding kinetics vs. enzymatic activity) to confirm target engagement .
- Meta-analysis : Compare data across studies while controlling for variables like cell line origin (e.g., HEK293 vs. HeLa) or kinase isoform specificity .
Q. What strategies improve the pharmacokinetic (PK) profile of this compound for in vivo studies?
- Methodology :
- Solubility enhancement : Formulate with cyclodextrins or PEGylated nanoparticles to increase aqueous solubility (>50 µg/mL) .
- Metabolic stability : Block metabolic hotspots (e.g., morpholine ring oxidation) via deuteration or fluorine substitution, validated via liver microsome assays .
- Plasma protein binding : Measure binding affinity (e.g., using equilibrium dialysis) and modify lipophilic groups to reduce non-specific interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
